molecular formula C7H9NO2 B1166468 4-Pyridineethanol,1-oxide(9CI) CAS No. 117423-62-8

4-Pyridineethanol,1-oxide(9CI)

Cat. No.: B1166468
CAS No.: 117423-62-8
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridineethanol,1-oxide (9CI) is a pyridine derivative characterized by an ethanol (-CH₂CH₂OH) substituent at the 4-position of the pyridine ring and an N-oxide functional group at the 1-position. The N-oxide moiety enhances polarity and influences reactivity, making such compounds useful in pharmaceutical synthesis, agrochemicals, and coordination chemistry.

Properties

CAS No.

117423-62-8

Molecular Formula

C7H9NO2

Synonyms

4-Pyridineethanol,1-oxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 4-Pyridineethanol,1-oxide (9CI), highlighting differences in substituents and functional groups:

Compound Name (CAS Number) Molecular Formula Substituents/Functional Groups Key Structural Differences
4-Pyridineethanol,1-oxide (9CI) C₇H₉NO₂ (assumed) - Ethanol (-CH₂CH₂OH) at 4-position
- N-oxide
Reference compound
4-Pyridineethanol,2-methoxy- (195819-22-8) C₈H₁₁NO₂ - Ethanol at 4-position
- Methoxy (-OCH₃) at 2-position
- No N-oxide
Additional methoxy group; absence of N-oxide
3-Pyridinemethanol,3-acetate,1-oxide (114951-34-7) C₈H₁₀NO₄ - Methanol (-CH₂OH) at 3-position
- Acetate ester (-OAc) at 3-position
- N-oxide
Positional isomer (3 vs. 4); acetate ester substitution
2-Pyridineethanol (103-74-2) C₇H₉NO - Ethanol at 2-position
- No N-oxide
Ethanol at 2-position; lacks N-oxide
4-Pyridinamine,3-methoxy-,1-oxide (115282-74-1) C₆H₇N₂O₂ - Amine (-NH₂) at 4-position
- Methoxy at 3-position
- N-oxide
Amine instead of ethanol; methoxy substitution
Pyridine,4-ethyl-3-fluoro-,1-oxide (231296-55-2) C₇H₈FNO - Ethyl (-CH₂CH₃) at 4-position
- Fluoro (-F) at 3-position
- N-oxide
Ethyl and fluoro substituents; lacks ethanol

Electronic and Reactivity Differences

  • N-Oxide Influence: The N-oxide group increases electron density on the pyridine ring, enhancing susceptibility to electrophilic substitution and coordination with metal ions. This contrasts with non-oxidized analogs like 2-Pyridineethanol, which lack this reactivity .
  • Substituent Effects: Methoxy Groups (e.g., 4-Pyridineethanol,2-methoxy-): Electron-donating methoxy groups stabilize the ring electronically but reduce solubility in polar solvents compared to ethanol substituents . Acetate Esters (e.g., 3-Pyridinemethanol,3-acetate,1-oxide): The ester group introduces hydrolytic instability under basic conditions, unlike the more stable ethanol group . Amine Groups (e.g., 4-Pyridinamine,3-methoxy-,1-oxide): The amine substituent enables hydrogen bonding and participation in acid-base reactions, differing from ethanol’s hydroxyl interactions .

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